molecular formula C16H13FN2O2 B12042968 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol

4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol

Cat. No.: B12042968
M. Wt: 284.28 g/mol
InChI Key: SLHWDVOAHKLWKF-UHFFFAOYSA-N
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Description

4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a fluorophenyl group and a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Attachment of the Benzenediol Moiety: The final step involves the coupling of the pyrazole-fluorophenyl intermediate with a benzenediol derivative, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol can undergo various chemical reactions, including:

    Oxidation: The benzenediol moiety can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated fluorophenyl-pyrazole derivatives.

Scientific Research Applications

4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the benzenediol moiety can participate in hydrogen bonding. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol is unique due to its combination of a pyrazole ring, fluorophenyl group, and benzenediol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C16H13FN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19)

InChI Key

SLHWDVOAHKLWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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